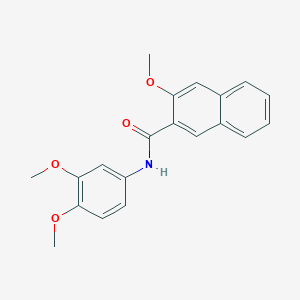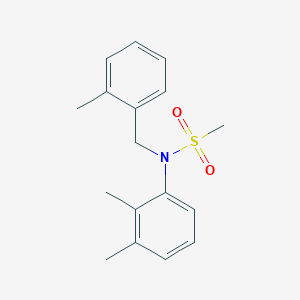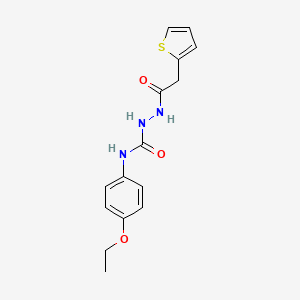![molecular formula C13H12N2O4 B5822275 methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)
methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is a chemical compound used in scientific research to study the mechanism of action and physiological effects of certain compounds. This compound is synthesized using specific methods and is used in various experiments to understand the biochemical and physiological effects of different compounds.
Mécanisme D'action
The mechanism of action of methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is not fully understood. However, it is believed to interact with specific enzymes and pathways in the body, leading to various physiological effects. This compound is also known to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect the body from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been found to have anti-cancer properties, which may help in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it accessible for many research labs. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate in scientific research. One area of interest is its potential use in the development of new cancer therapies. This compound has been shown to have anti-cancer properties, and further research may lead to the development of new treatments for cancer. Another area of interest is its potential use in the treatment of inflammatory diseases. Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for inflammatory diseases. Additionally, this compound may be used in the study of specific pathways and enzymes in the body, leading to a better understanding of their functions and potential therapeutic targets.
Méthodes De Synthèse
Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is synthesized using a reaction between 3-(2-nitrovinyl)indole and methyl acetate. The reaction is catalyzed by a base and is carried out under specific conditions to ensure the desired product is obtained. The final product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is used in various scientific research applications to study the mechanism of action and physiological effects of different compounds. It is used in experiments to understand the interactions between different compounds and their effects on biological systems. This compound is also used to study the effects of certain compounds on specific pathways and enzymes in the body.
Propriétés
IUPAC Name |
methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-13(16)9-14-8-10(6-7-15(17)18)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQCYGEGSGDBF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)

